3-Phenylpropyl isobutyrate

Catalog No.
S568438
CAS No.
103-58-2
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl isobutyrate

CAS Number

103-58-2

Product Name

3-Phenylpropyl isobutyrate

IUPAC Name

3-phenylpropyl 2-methylpropanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

VBTAKMZSMFMLGT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)
insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1

Occurrence and Natural Sources:

-Phenylpropyl isobutyrate is a naturally occurring ester found in various fruits and plants, including:

  • Roman chamomile (Chamaemelum nobile) essential oil, where it is the key volatile constituent.
  • Kiwifruit (Actinidia deliciosa) [].
  • Strawberry (Fragaria × ananassa) [].
  • Grapefruit (Citrus paradisi) [].

Although its precise function in these plants remains unknown, it is believed to contribute to their characteristic aroma.

Applications in Food Science Research:

Scientific research explores the use of 3-Phenylpropyl isobutyrate in:

  • Flavor profile studies: Researchers use 3-Phenylpropyl isobutyrate to understand the aroma profiles of complex food products and beverages. By adding known quantities of the compound and analyzing its interaction with other flavor components, scientists can gain insights into the overall flavor perception [].
  • Flavor development: Food scientists utilize 3-Phenylpropyl isobutyrate to create or enhance fruity and floral flavors in various food products, aiming to improve consumer appeal.

Other Scientific Research Applications:

Beyond its applications in food science, 3-Phenylpropyl isobutyrate is being investigated for its potential uses in other scientific research areas, including:

  • Antimicrobial activity: Studies have shown that 3-Phenylpropyl isobutyrate may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to understand the mechanisms and potential applications of this activity.
  • Insecticidal properties: Some studies suggest that 3-Phenylpropyl isobutyrate may exhibit insecticidal activity against certain insects. However, more research is required to evaluate its efficacy and safety in this context.

3-Phenylpropyl isobutyrate is an organic compound characterized by its ester functional group, derived from the reaction between 3-phenyl-1-propanol and isobutyric acid. Its chemical formula is C₁₃H₁₈O₂, and it is often utilized in the fragrance industry due to its pleasant scent profile. This compound is a part of a larger class of phenylpropyl derivatives, which are known for their diverse applications in cosmetics and food flavorings.

The mechanism of action of 3-phenylpropyl isobutyrate is related to its interaction with olfactory receptors in the nose. The lipophilic nature allows the molecule to pass through the mucous membrane and bind to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor.

While generally considered safe for use in cosmetics at recommended concentrations, 3-phenylpropyl isobutyrate can pose some potential hazards:

  • Skin Irritation: There is limited data on skin irritation, but some case studies suggest it may cause mild irritation in sensitive individuals.
  • Ecotoxicity: The environmental impact of 3-phenylpropyl isobutyrate is not fully understood. However, as with most organic compounds, it's advisable to minimize its release into the environment.

The primary reaction involving 3-phenylpropyl isobutyrate is its hydrolysis, which can occur under acidic or basic conditions, yielding 3-phenyl-1-propanol and isobutyric acid. This reaction can be represented as follows:

3 Phenylpropyl isobutyrate+H2O3 Phenyl 1 propanol+Isobutyric acid\text{3 Phenylpropyl isobutyrate}+\text{H}_2\text{O}\rightleftharpoons \text{3 Phenyl 1 propanol}+\text{Isobutyric acid}

Additionally, 3-phenylpropyl isobutyrate can undergo oxidation reactions, leading to the formation of various aromatic compounds, which may further participate in metabolic pathways similar to those of cinnamic acid derivatives .

Research indicates that 3-phenylpropyl isobutyrate exhibits low toxicity and does not provoke significant sensitization or irritation in human subjects at typical exposure levels. Toxicological assessments suggest that it does not demonstrate mutagenic or genotoxic properties in bacterial and mammalian cell assays . Furthermore, its metabolic pathways align with those of other phenolic compounds, suggesting potential bioactive properties that warrant further investigation.

The synthesis of 3-phenylpropyl isobutyrate typically involves the following methods:

  • Esterification Reaction: Reacting 3-phenyl-1-propanol with isobutyric acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, potentially using a different ester as a starting material.

These methods ensure high yields and purity of the final product .

3-Phenylpropyl isobutyrate finds extensive use in various industries:

  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products due to its pleasing aroma.
  • Flavoring Agent: Utilized in food products to enhance flavor profiles.
  • Cosmetics: Incorporated into lotions and creams for its scent and potential skin benefits.

The compound's stability and low toxicity make it suitable for consumer products .

Several compounds share structural similarities with 3-phenylpropyl isobutyrate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
3-Phenyl-1-propanolC₉H₁₂OA primary alcohol that serves as a precursor.
3-Phenylpropyl cinnamateC₁₄H₁₈O₂An ester known for its use in fragrances; more aromatic.
Cinnamyl phenylpropylC₁₄H₁₈O₂A compound with similar fragrance applications; potential for higher allergenic reactions.

Uniqueness: 3-Phenylpropyl isobutyrate stands out due to its specific ester structure, which imparts unique sensory properties while maintaining low toxicity levels compared to other similar compounds. Its stability and favorable safety profile make it particularly appealing for use in consumer products .

Physical Description

Colourless liquid; Fruity floral aroma
Colourless liquid, fruity-balsamic sweet odou

XLogP3

3.6

Density

d 0.99
0.971-0.977
0.975-0.981

UNII

Y9O48YFN18

Other CAS

103-58-2

Wikipedia

3-phenyl propyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 3-phenylpropyl ester: ACTIVE

Dates

Modify: 2023-08-15

Fragrance material review on 3-phenylpropyl isobutyrate

S P Bhatia, J Cocchiara, G A Wellington, J Lalko, C S Letizia, A M Api
PMID: 21851849   DOI: 10.1016/j.fct.2011.07.048

Abstract

A toxicologic and dermatologic review of 3-phenylpropyl isobutyrate when used as a fragrance ingredient is presented. 3-Phenylpropyl isobutyrate is a member of the fragrance structural group cinnamyl phenylpropyl compounds. The common characteristic structural element of cinnamyl phenylpropyl materials is an aryl substituted primary alcohol/aldehyde/ester. They are simple aromatic compounds with saturated propyl or unsaturated propenyl side chains containing a primary oxygenated functional group which has little toxic potential. 3-Phenyl-1-propyl derivatives participate in the same beta oxidation pathways as do their parent cinnamic acid derivatives. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. Available data for 3-phenylpropyl isobutyrate was evaluated then summarized and includes physical properties, acute toxicity, skin irritation and skin sensitization. A safety assessment of all cinnamyl phenyl propyl compounds will be published simultaneously with this document. Please refer to Belsito et al. (2011) for an overall assessment of the safe use of this material and all cinnamyl phenylpropyl materials in fragrances. Belsito, D., Bickers, D., Bruze, M., Dagli, M.L., Fryer, A., Greim, H., Miyachi, Y., Saurat, J.H., Sipes, I.G., 2011. A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds when used as fragrance ingredients.


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